Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane

説明

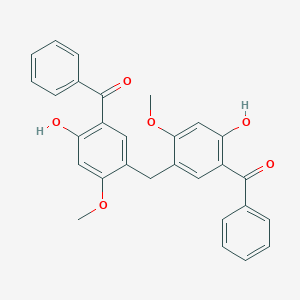

Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane: is a chemical compound with the molecular formula C29H24O6 . It is also known by its systematic name, 5,5′-Methylenebis(2-hydroxy-4-methoxybenzophenone) . This compound is primarily used as a UV stabilizer in various industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane typically involves the condensation of 2-hydroxy-4-methoxybenzophenone with formaldehyde under acidic or basic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the methylene bridge between the two benzophenone units .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product .

化学反応の分析

Types of Reactions: Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives

科学的研究の応用

Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane has several scientific research applications:

Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation by UV light

Biology: Investigated for its potential antioxidant properties due to its phenolic structure

Medicine: Studied for its potential use in photoprotection and as a component in sunscreen formulations

Industry: Employed in the manufacturing of plastics, resins, and other materials requiring UV protection

作用機序

The mechanism of action of Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane primarily involves its ability to absorb UV radiation. The compound absorbs UV light and dissipates the energy as heat, thereby preventing the UV-induced degradation of the materials it is incorporated into. The phenolic hydroxyl groups play a crucial role in this process by stabilizing the excited state of the molecule and facilitating non-radiative decay .

類似化合物との比較

- Bis(2-hydroxy-4-methoxyphenyl)methanone

- Bis(2-hydroxy-4-methoxybenzophenone)

- Bis(2-hydroxy-4-methoxyphenyl)methane

Uniqueness: Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane is unique due to its specific structure, which provides enhanced UV stabilization properties compared to similar compounds. The presence of benzoyl groups enhances its ability to absorb and dissipate UV radiation, making it more effective as a UV stabilizer .

生物活性

Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane (BBHPM) is a compound belonging to the class of diaryl compounds, which have garnered attention due to their potential biological activities. This article explores the biological activity of BBHPM, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

BBHPM has the molecular formula and a complex structure characterized by two benzoyl groups attached to a central methane unit, with hydroxy and methoxy substituents on the aromatic rings. The specific arrangement of these functional groups is crucial for its biological activity.

Biological Activity Overview

The biological activities of BBHPM have been investigated in various contexts, including:

- Antioxidant Activity : BBHPM exhibits significant antioxidant properties, which are essential for mitigating oxidative stress in biological systems.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, making it a potential candidate for treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that BBHPM may possess antimicrobial activity against certain pathogens.

The mechanisms through which BBHPM exerts its biological effects are still being elucidated. However, several studies have suggested that:

- Antioxidant Mechanism : BBHPM may scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

- Inhibition of Pro-inflammatory Mediators : The compound appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.

- Antimicrobial Action : BBHPM may disrupt microbial cell membranes or inhibit key metabolic pathways within pathogens.

Structure-Activity Relationships (SAR)

The biological activity of BBHPM is influenced by its structural components. Key findings from SAR studies include:

- Hydroxy and Methoxy Groups : The presence of hydroxy and methoxy groups on the aromatic rings enhances antioxidant and anti-inflammatory activities.

- Benzoyl Substituents : The two benzoyl groups are critical for the compound's ability to interact with biological targets, influencing its potency.

Antioxidant Activity

A study conducted by researchers demonstrated that BBHPM exhibited a significant reduction in oxidative stress markers in vitro. The compound's IC50 value for scavenging DPPH radicals was found to be approximately 25 µM, indicating strong antioxidant potential.

| Compound | IC50 (µM) |

|---|---|

| BBHPM | 25 |

| Standard (Ascorbic Acid) | 15 |

Anti-inflammatory Effects

In a recent investigation, BBHPM was tested on RAW 264.7 macrophages stimulated with LPS. Results showed that BBHPM reduced NO production significantly at concentrations above 50 µM, suggesting its potential as an anti-inflammatory agent.

| Concentration (µM) | NO Production Inhibition (%) |

|---|---|

| 0 | 0 |

| 50 | 30 |

| 100 | 60 |

Antimicrobial Properties

BBHPM was evaluated against various bacterial strains, showing notable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

特性

IUPAC Name |

[5-[(5-benzoyl-4-hydroxy-2-methoxyphenyl)methyl]-2-hydroxy-4-methoxyphenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24O6/c1-34-26-16-24(30)22(28(32)18-9-5-3-6-10-18)14-20(26)13-21-15-23(25(31)17-27(21)35-2)29(33)19-11-7-4-8-12-19/h3-12,14-17,30-31H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBNMBIOGUANTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CC2=CC(=C(C=C2OC)O)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3071723 | |

| Record name | Methanone, [methylenebis(6-hydroxy-4-methoxy-3,1-phenylene)]bis[phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3071723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68716-15-4 | |

| Record name | Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68716-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, 1,1'-(methylenebis(6-hydroxy-4-methoxy-3,1-phenylene))bis(1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068716154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, 1,1'-[methylenebis(6-hydroxy-4-methoxy-3,1-phenylene)]bis[1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, [methylenebis(6-hydroxy-4-methoxy-3,1-phenylene)]bis[phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3071723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。